molecular formula C18H27N5O B5139215 N-{1-Methyl-2-[(4-methylpiperazin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}butanamide

N-{1-Methyl-2-[(4-methylpiperazin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}butanamide

Cat. No.: B5139215
M. Wt: 329.4 g/mol
InChI Key: CIWXBVIRGCMUGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-Methyl-2-[(4-methylpiperazin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}butanamide is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a benzodiazole ring system, which is fused with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-Methyl-2-[(4-methylpiperazin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}butanamide typically involves multiple steps. One common method involves the reaction of 1-methylpiperazine with 4-methylbenzoyl chloride to form an intermediate, which is then reacted with 1H-1,3-benzodiazole-5-carboxylic acid under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as methanol and catalysts like potassium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{1-Methyl-2-[(4-methylpiperazin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-{1-Methyl-2-[(4-methylpiperazin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-Methyl-2-[(4-methylpiperazin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}butanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival . This inhibition leads to the suppression of cancer cell growth and induces apoptosis .

Properties

IUPAC Name

N-[1-methyl-2-[(4-methylpiperazin-1-yl)methyl]benzimidazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O/c1-4-5-18(24)19-14-6-7-16-15(12-14)20-17(22(16)3)13-23-10-8-21(2)9-11-23/h6-7,12H,4-5,8-11,13H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWXBVIRGCMUGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3CCN(CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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